

A Technical Guide to the Physical Characteristics and Stability of p-Nitrophenylglycerol (PNPG)

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)propane-1,2,3-triol

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Introduction

The term p-nitrophenylglycerol (PNPG) can refer to two distinct chemical entities, leading to potential ambiguity. The most common compound referred to by this acronym in biochemical contexts is p-nitrophenyl- β -D-glucopyranoside, a widely used chromogenic substrate for β -glucosidase assays. The other is the literal glycerol derivative, 1-(4-Nitrophenyl)glycerol, which finds applications as an antimicrobial agent. This guide provides a comprehensive overview of the physical characteristics, stability, and relevant experimental protocols for both compounds, with a primary focus on the scientifically prevalent p-nitrophenyl- β -D-glucopyranoside.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of both compounds are summarized below. These tables allow for a clear comparison of their characteristics.

p-Nitrophenyl- β -D-glucopyranoside

This glycoside is the preferred substrate for colorimetric assays of β -glucosidase activity.^{[1][2]} Upon enzymatic hydrolysis, it releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.^{[1][2]}

Table 1: Physical and Chemical Properties of p-Nitrophenyl- β -D-glucopyranoside

Property	Value	References
CAS Number	2492-87-7	[2][4][5][6]
Molecular Formula	C ₁₂ H ₁₅ NO ₈	[2][4][5][6]
Molecular Weight	301.25 g/mol	[4][5][6]
Appearance	White to pale yellow crystalline solid/powder	[1][5]
Melting Point	165 - 168 °C	[7]
Solubility	Water: Soluble	[1][6]
DMSO: 30 mg/mL	[2]	
DMF: 30 mg/mL	[2]	
Ethanol: 5 mg/mL	[2]	
PBS (pH 7.2): 10 mg/mL	[2]	
UV-Vis λ _{max}	221, 297 nm	[2]
Purity	≥98% to ≥99% (HPLC)	[2][5][6]
Optical Rotation	[α] _D ²⁰ = -96 to -117°	[5]

1-(4-Nitrophenyl)glycerol

This compound is a glycerol molecule substituted with a p-nitrophenyl group. It is primarily used as an antimicrobial agent, notably for its ability to control the swarming of *Proteus* bacteria on culture media.[8]

Table 2: Physical and Chemical Properties of 1-(4-Nitrophenyl)glycerol

Property	Value	References
CAS Number	2207-68-3	[9][10]
Molecular Formula	C ₉ H ₁₁ NO ₅	[9][10][11]
Molecular Weight	213.19 g/mol	[9][11]
Appearance	Off-white to pale yellow crystalline powder	[10][11]
Melting Point	94 - 101 °C	[10]
Purity	≥98.5% to ≥99% (HPLC)	[10][11]
Storage Temp.	2 - 8 °C	[12][13]

Stability Profile

Stability of p-Nitrophenyl-β-D-glucopyranoside

The stability of p-nitrophenyl-β-D-glucopyranoside is a critical factor for its use in reliable and reproducible enzymatic assays.

- **Solid-State Stability:** As a solid, the compound is stable for at least four years when stored appropriately.[2] It should be stored in a cool, dry place away from light to prevent degradation.[1][7] It is also noted to be hygroscopic.[7]
- **Solution Stability:** Stock solutions in water are stable for up to two weeks when stored at 0-5°C.[14] For longer-term storage, aliquoting and freezing at -20°C is recommended.
- **pH-Dependent Hydrolysis:** The glycosidic bond is susceptible to hydrolysis, with the mechanism being highly dependent on pH.[15]
 - **Acidic Conditions (Low pH):** Undergoes specific acid-catalyzed hydrolysis.[15]
 - **Neutral Conditions:** In the absence of buffer, the compound undergoes uncatalyzed hydrolysis through a dissociative mechanism involving water attack.[15]

- Basic Conditions (High pH): At mildly basic pH, a bimolecular nucleophilic substitution occurs. Under strongly basic conditions, hydrolysis proceeds via neighboring group participation by the C2-oxyanion, forming a 1,2-anhydro sugar intermediate.[\[15\]](#)
- Enzymatic Stability: The compound is specifically designed to be a substrate for β -glucosidases, which efficiently catalyze its hydrolysis to release p-nitrophenol and glucose.[\[1\]](#)[\[2\]](#)

Stability of 1-(4-Nitrophenyl)glycerol

1-(4-Nitrophenyl)glycerol is a stable compound under recommended storage conditions (2-8°C).[\[12\]](#) Its stability allows for its incorporation into culture media for microbiological applications.[\[8\]](#)

Experimental Protocols

Protocol 1: β -Glucosidase Activity Assay

This protocol outlines the standard method for determining β -glucosidase activity using p-nitrophenyl- β -D-glucopyranoside (referred to here as PNPG) as a chromogenic substrate.

Principle

β -glucosidase catalyzes the hydrolysis of the colorless PNPG to D-glucose and p-nitrophenol.[\[16\]](#) In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 400-410 nm.[\[14\]](#)[\[17\]](#) The amount of p-nitrophenol released is directly proportional to the enzyme's activity.

Reagents

- Acetate Buffer: 100 mM, pH 5.0.[\[17\]](#)
- PNPG Substrate Solution: 1.25 mM to 10 mM PNPG dissolved in acetate buffer.[\[17\]](#)[\[18\]](#)
- Enzyme Solution: A suitably diluted preparation of the β -glucosidase enzyme in an appropriate buffer.
- Stop Solution: 1 M Sodium Carbonate (Na_2CO_3).[\[17\]](#)

- Standard: p-nitrophenol standard curve (e.g., 100-1000 μM) for quantification.[18]

Procedure

- Preparation: Pre-warm the acetate buffer and PNPG substrate solution to the desired reaction temperature (e.g., 37°C or 50°C).[17][18]
- Reaction Setup: In a microcentrifuge tube or microplate well, combine the buffer and the PNPG substrate solution.[18]
- Initiation: Add the enzyme solution to the substrate mixture to start the reaction. Mix gently.[14]
- Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.[17][18]
- Termination: Stop the reaction by adding the sodium carbonate stop solution. This raises the pH, denatures the enzyme, and develops the yellow color of the p-nitrophenolate ion.[17][18]
- Measurement: Measure the absorbance of the solution at 400-410 nm using a spectrophotometer or microplate reader.[14][17]
- Blank and Standard: Prepare a reaction blank containing all components except the enzyme.[14] Use a p-nitrophenol standard curve prepared under identical conditions to calculate the amount of product formed.[18]

Calculation

One unit of β -glucosidase activity is typically defined as the amount of enzyme that releases 1 μmol of p-nitrophenol per minute under the specified assay conditions.[14][17]

Protocol 2: General Chemical Stability Assay

This protocol provides a general framework for assessing the chemical stability of a compound like PNPG under various environmental conditions, particularly pH and temperature.[19][20]

Principle

The stability of the test compound is evaluated by incubating it in aqueous buffers of different pH values at a constant temperature.^[19] The percentage of the compound remaining is quantified at specific time points using a suitable analytical method, such as LC-MS or HPLC-UV.^[19]

Reagents and Equipment

- Buffers: A range of buffers covering acidic, neutral, and basic pH (e.g., acetate buffer for pH 4-6, phosphate-buffered saline for pH 7.4, glycine buffer for pH 8-11).^[19]
- Test Compound Stock Solution: A concentrated stock solution of the compound in a solvent like DMSO (e.g., 10 mM).^[19]
- Incubator: Set to the desired test temperature (e.g., 37°C).^[19]
- Analytical System: HPLC-UV or LC-MS for quantification.^[19]

Procedure

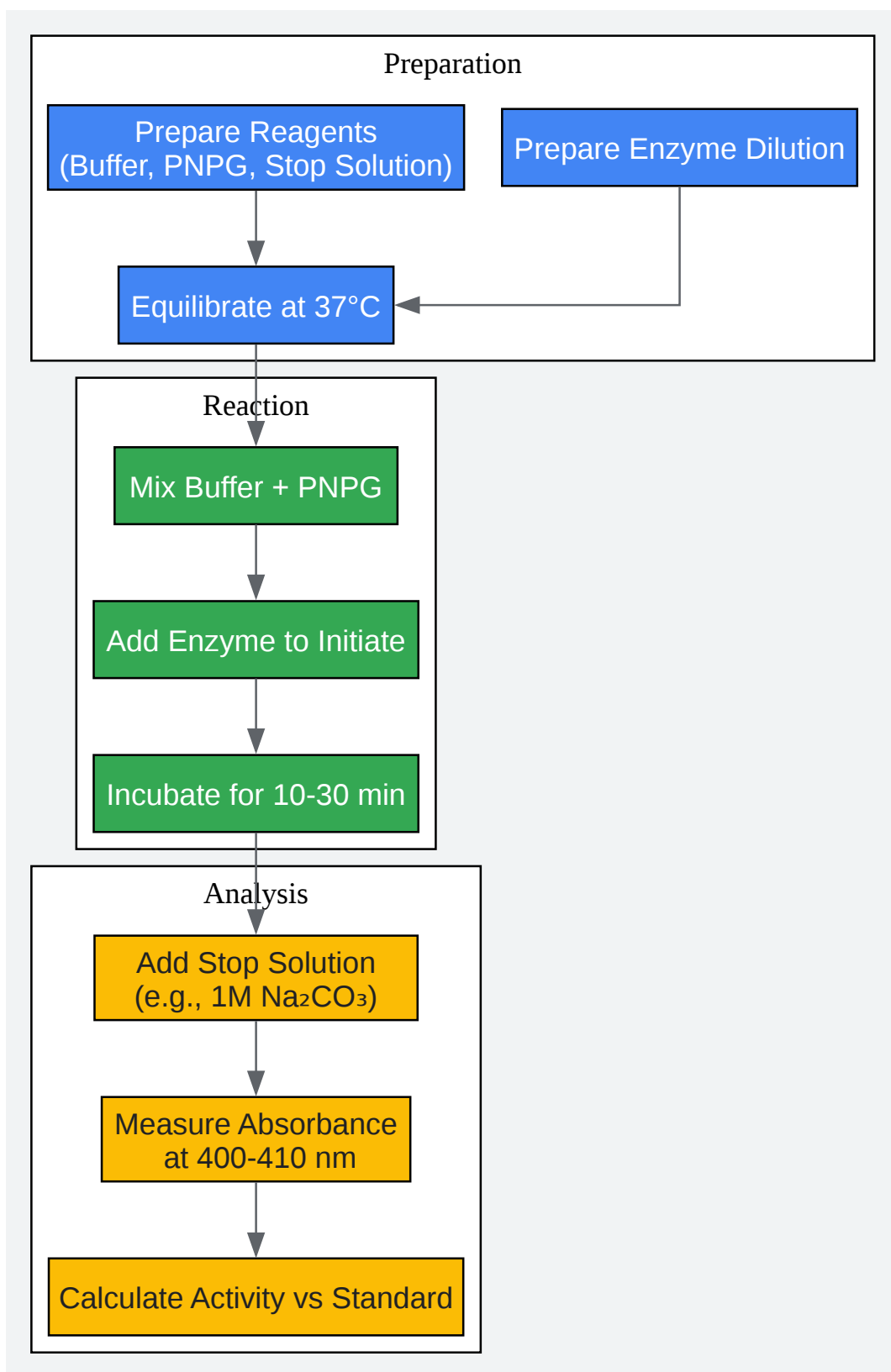
- Sample Preparation: Prepare working solutions of the test compound (e.g., 5 μ M) in each of the selected pH buffers.^[19]
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each buffer solution and quench the degradation process (e.g., by adding an equal volume of cold methanol). Store at low temperature (e.g., -25°C) until analysis. This serves as the 100% reference point.^[19]
- Incubation: Incubate the remaining buffer solutions at the chosen temperature (e.g., 37°C).^[19]
- Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each incubating solution, quench them as described above, and store them for analysis.^[21]
- Analysis: Analyze all samples (T=0 and subsequent time points) in a single batch using a validated LC-MS or HPLC-UV method to determine the concentration of the parent compound remaining.^[19]

- **Data Evaluation:** Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

Signaling and Degradation Pathways

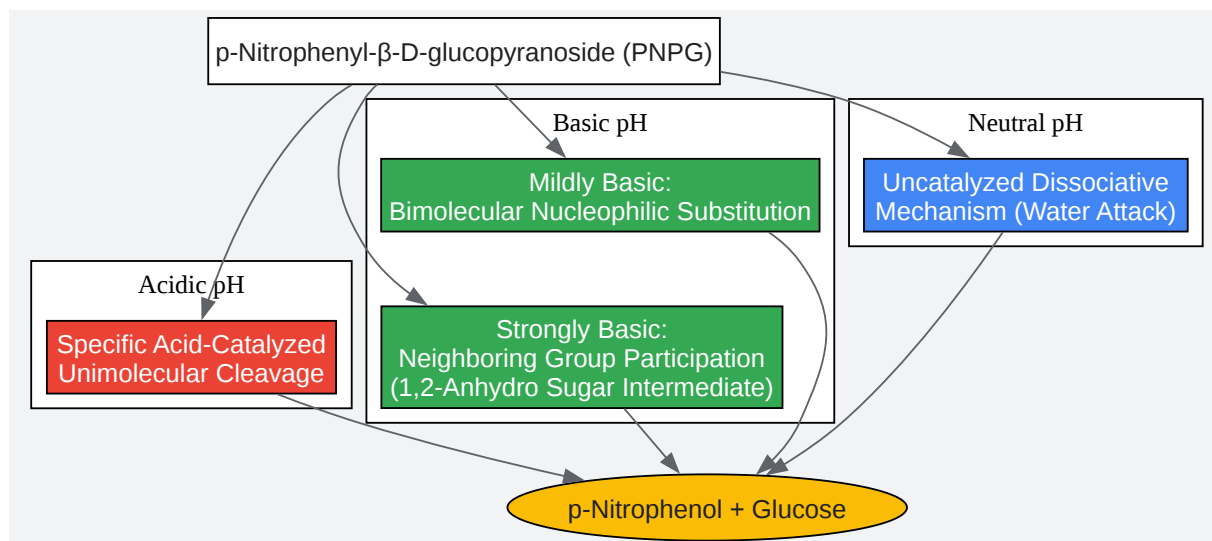
Enzymatic and Chemical Hydrolysis of PNPG

The hydrolysis of p-nitrophenyl- β -D-glucopyranoside is a central process, whether initiated by enzymes or by chemical conditions. The workflows and mechanisms are depicted below.



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Caption: Workflow for β -Glucosidase Assay using PNPG.

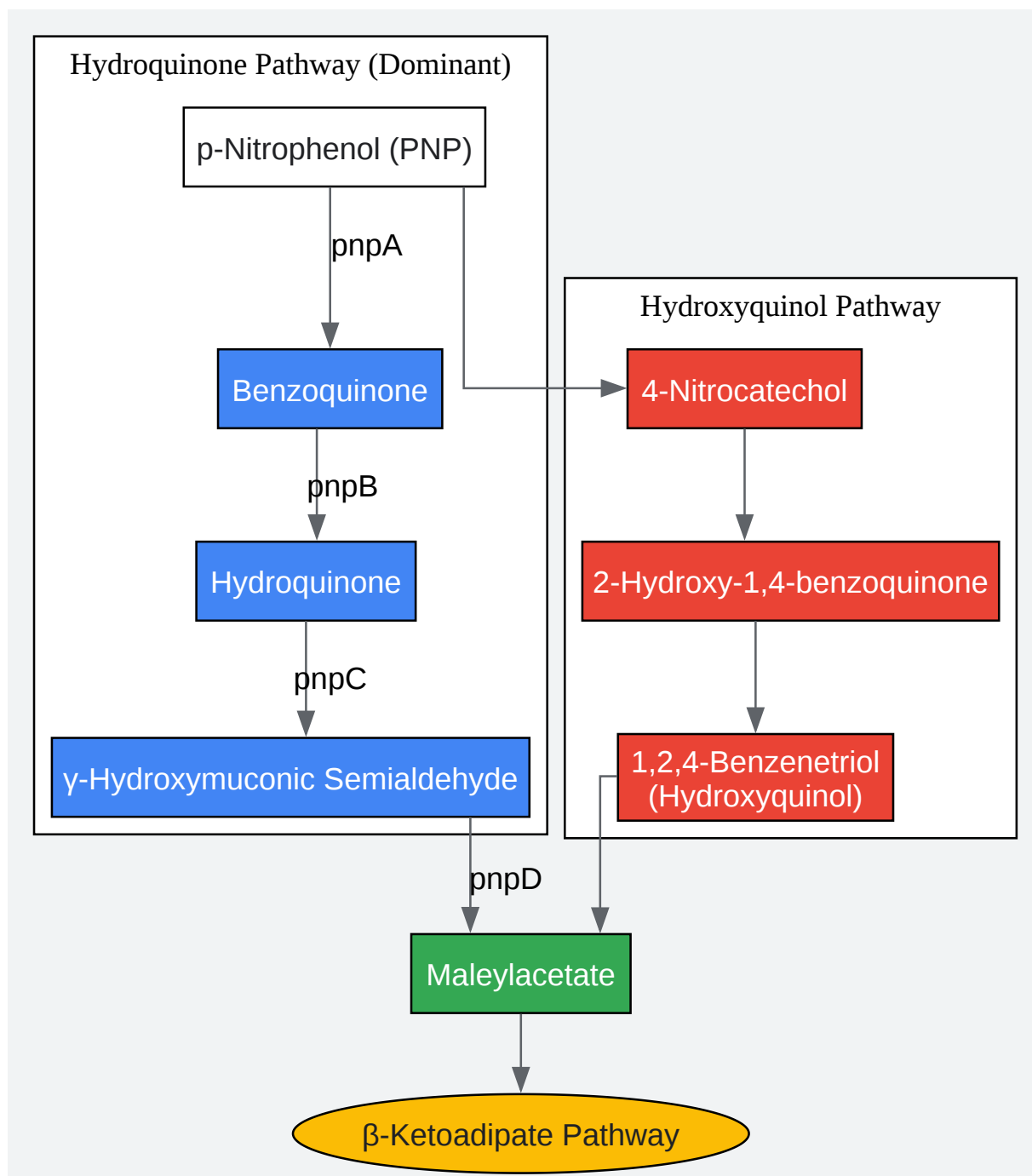


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Caption: pH-Dependent Hydrolysis Mechanisms of PNPG.[15]

Biodegradation of p-Nitrophenol

The product of PNPG hydrolysis, p-nitrophenol (PNP), is a significant environmental compound. Its biodegradation typically proceeds through one of two main pathways, both converging on maleylacetate before entering the β -ketoadipate pathway.[22][23][24]



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Caption: Biodegradation Pathways of p-Nitrophenol (PNP).[22][23][24][25]

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